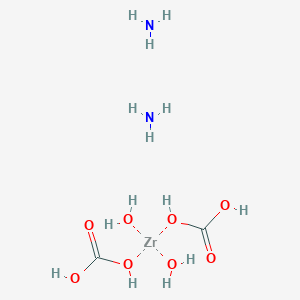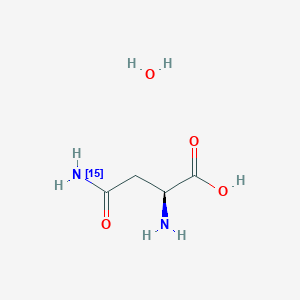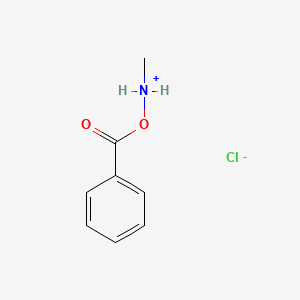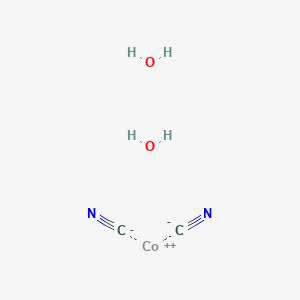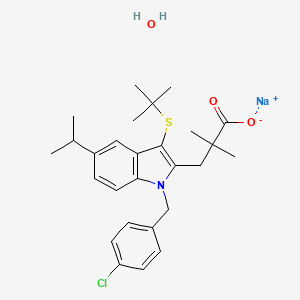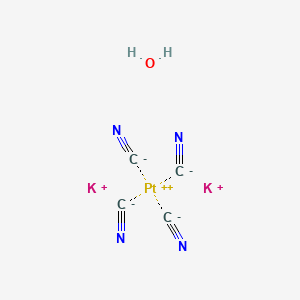
Potassium tetracyanoplatinate(II) hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium tetracyanoplatinate(II) hydrate, also known as potassium platinum(II) cyanide hydrate, is a chemical compound with the formula K2Pt(CN)4·xH2O. It is a coordination complex of platinum and cyanide ions, and it typically appears as a crystalline solid. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium tetracyanoplatinate(II) hydrate can be synthesized through the reaction of potassium cyanide with platinum(II) chloride. The reaction is typically carried out in an aqueous solution, and the product is obtained by crystallization. The general reaction is as follows:
PtCl2+4KCN→K2Pt(CN)4+2KCl
The resulting this compound can be further purified by recrystallization from water .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium tetracyanoplatinate(II) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The cyanide ligands can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as ammonia, phosphines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: Various coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Potassium tetracyanoplatinate(II) hydrate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is being conducted on its potential use in cancer therapy due to its interactions with DNA.
Industry: It is used in electroplating and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of potassium tetracyanoplatinate(II) hydrate involves its interaction with molecular targets such as DNA and proteins. The cyanide ligands can form strong bonds with metal ions, leading to the formation of stable complexes. These interactions can disrupt cellular processes and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium tetracyanopalladate(II) hydrate: Similar in structure but contains palladium instead of platinum.
Potassium tetracyanonickelate(II): Contains nickel instead of platinum.
Potassium tetrachloroplatinate(II): Contains chloride ligands instead of cyanide.
Uniqueness
Potassium tetracyanoplatinate(II) hydrate is unique due to its specific coordination environment and the presence of platinum. This gives it distinct chemical and physical properties compared to its analogs. Its ability to form stable complexes with various ligands makes it valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C4H2K2N4OPt |
|---|---|
Molekulargewicht |
395.37 g/mol |
IUPAC-Name |
dipotassium;platinum(2+);tetracyanide;hydrate |
InChI |
InChI=1S/4CN.2K.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2 |
InChI-Schlüssel |
ALCYQNHMJIMENE-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole](/img/structure/B12059926.png)
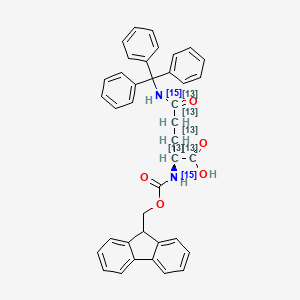
![(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B12059933.png)

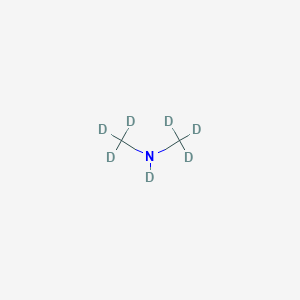
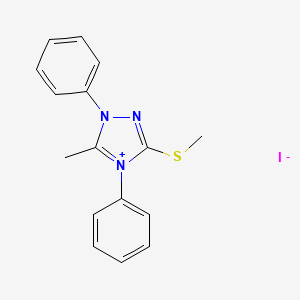
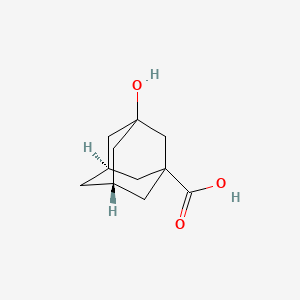
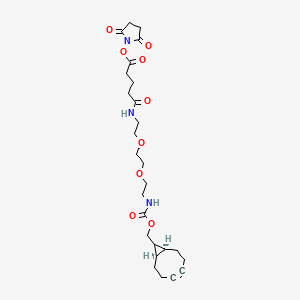
![3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid](/img/structure/B12059977.png)
